molecular formula C11H16FN3 B2616959 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline CAS No. 869944-01-4

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B2616959
CAS No.: 869944-01-4
M. Wt: 209.268
InChI Key: MEVYGYSJGBINCG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16FN3 and a molecular weight of 209.27 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, and the piperazine ring is introduced through nucleophilic substitution . Common reagents used in this synthesis include palladium on carbon (Pd/C) for hydrogenation and ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, piperazines, and fluorinated aromatic compounds .

Scientific Research Applications

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to enhance binding affinity and selectivity towards these targets, while the fluorine atom can influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)aniline: Lacks the fluorine atom, which can affect its chemical properties and biological activity.

    5-Fluoro-2-(piperazin-1-yl)aniline: Similar structure but without the methyl group on the piperazine ring.

Uniqueness

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is unique due to the combination of the fluorine atom and the methyl-substituted piperazine ring. This combination can result in distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the aniline ring and a piperazine moiety, which is known to enhance biological activity through improved binding affinity to various targets. The molecular formula is C11H15FN2, with a molecular weight of approximately 196.25 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the piperazine ring enhances its selectivity and binding affinity. The fluorine atom contributes to the compound's metabolic stability and bioavailability, making it a candidate for drug development targeting various diseases.

Biological Activity Overview

Research indicates that this compound exhibits potent biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant activity against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may modulate pathways involved in neuronal survival and apoptosis .
  • Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

Antitumor Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, in one study, compounds were tested against L1210 leukemia cells, revealing that all tested compounds exhibited potent inhibition of cell proliferation .

CompoundCell LineIC50 (nM)Mechanism
This compoundL1210<50Inhibition of nucleotide synthesis
Analog AMV4-1130Induction of apoptosis
Analog BMOLM-1325Cell cycle arrest

Neuroprotective Studies

In neuroprotection research, compounds structurally related to this compound have shown promise in protecting motor neurons from apoptosis induced by various stressors. For instance, one study reported that certain analogs increased motor neuron survival significantly compared to control groups .

Properties

IUPAC Name

5-fluoro-2-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVYGYSJGBINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869944-01-4
Record name 5-fluoro-2-(4-methylpiperazin-1-yl)aniline
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